![molecular formula C11H6F3N3 B13995697 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination . Another approach involves the use of organometallic compounds to introduce the trifluoromethyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been used to functionalize the quinoline ring . Additionally, visible-light-mediated oxidative cyclization has been explored for the efficient synthesis of quinolines at room temperature .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
科学研究应用
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes. This results in its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
2-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
3,4-Dihydroisoquinoline: Another fluorinated heterocyclic compound with different biological properties.
2-Propyl-3-(trifluoromethyl)quinoline: A closely related compound with similar chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated quinolines. This makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C11H6F3N3 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-2H-pyrazolo[4,3-h]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7-4-3-6-2-1-5-15-8(6)9(7)16-17-10/h1-5H,(H,16,17) |
InChI 键 |
SBEWJKAFFPUMOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=NNC(=C3C=C2)C(F)(F)F)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


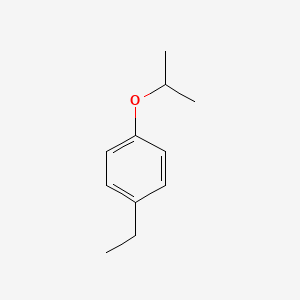
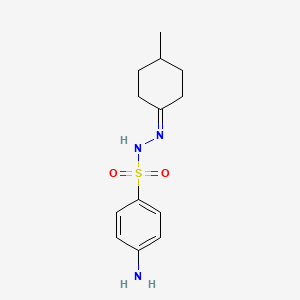
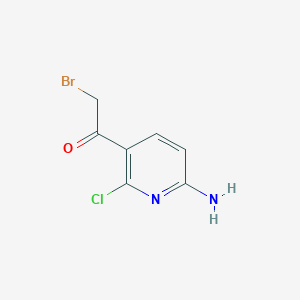
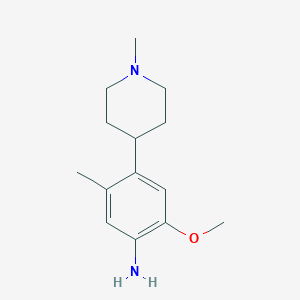
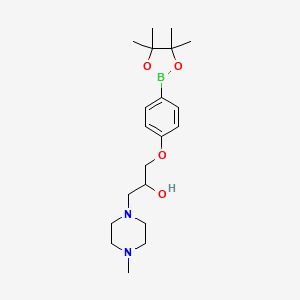

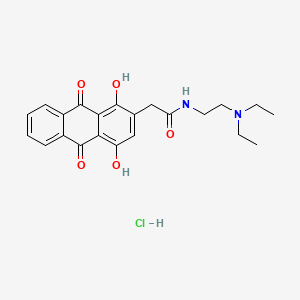
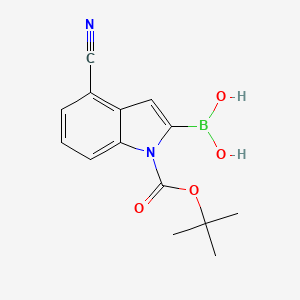
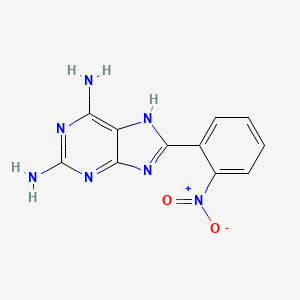
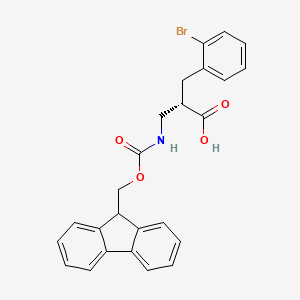
![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)

